4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
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Overview
Description
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-fluorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a combination of thiazole, fluorophenyl, morpholine, and pyrrolinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolinone core. Each step would require specific reagents and conditions, such as:
Formation of the thiazole ring: This might involve the cyclization of a thioamide with a haloketone.
Introduction of the fluorophenyl group: This could be achieved through a Suzuki coupling reaction.
Construction of the pyrrolinone core: This might involve a cyclization reaction of an appropriate precursor.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the hydroxy group to form a ketone.
Reduction: Reduction could occur at the carbonyl group to form an alcohol.
Substitution: The fluorophenyl group might participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
- 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
Uniqueness
The presence of the fluorophenyl group might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo- analogs.
Properties
Molecular Formula |
C23H26FN3O4S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H26FN3O4S/c1-14-22(32-15(2)25-14)20(28)18-19(16-5-3-6-17(24)13-16)27(23(30)21(18)29)8-4-7-26-9-11-31-12-10-26/h3,5-6,13,19,29H,4,7-12H2,1-2H3 |
InChI Key |
RTAKXXKLEAUMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCCN4CCOCC4)O |
Origin of Product |
United States |
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